(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

Catalog No.
S3391109
CAS No.
1435520-65-2
M.F
C27H31N2O6Pd2S2+
M. Wt
756.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalla...

CAS Number

1435520-65-2

Product Name

(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

IUPAC Name

methanesulfonic acid;2-(2-methylphenyl)aniline;palladium;palladium(2+);2-phenylaniline

Molecular Formula

C27H31N2O6Pd2S2+

Molecular Weight

756.5 g/mol

InChI

InChI=1S/C13H13N.C12H10N.2CH4O3S.2Pd/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2-9H,14H2,1H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q;-1;;;;+2

InChI Key

KJEZSEJIPGPPBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2]

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2N.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd+2]

(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is an organometallic compound featuring a central palladium ion coordinated by two (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonate ligands. The molecular formula for this compound is C27H31N2O6Pd2S2, indicating the presence of two palladium atoms and various functional groups that contribute to its chemical properties and reactivity . This compound is primarily utilized in research settings, particularly in studies related to catalysis and biological activity.

As mentioned previously, the specific mechanism of action for this palladium complex is unclear without dedicated research. However, based on its structure, it is likely designed to act as a catalyst precursor for cross-coupling reactions. In such reactions, the palladium complex undergoes a cycle of oxidative addition, transmetallation, reductive elimination, and ligand exchange, ultimately forming the desired carbon-carbon bond between the two organic substrates [].

Catalysis

Research suggests (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer may act as a catalyst in certain organic reactions. Studies have explored its potential use in cross-coupling reactions, which are a fundamental tool for constructing carbon-carbon bonds in molecules [1].

Here are some resources for further reading:

  • Scientific report on the application of (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer in Suzuki-Miyaura cross-coupling reactions: [1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides Using (2'-Aminobiphenyl-2-yl)methane Sulfonatopalladium(II) Dimer" by Christopher J. Brigham et al. in Organometallics 2004 23 (8), 2190-2193 ()
, particularly those involving cross-coupling processes. These reactions are essential in organic synthesis for forming carbon-carbon bonds. The compound can participate in:

  • Suzuki Coupling Reactions: Involving the coupling of boronic acids with aryl halides.
  • Heck Reactions: Where alkenes react with aryl halides in the presence of a base.

The reactivity of this compound can be attributed to the electron-rich nature of the biphenyl ligands which enhance its catalytic efficiency .

Research indicates that (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer exhibits notable biological activities. Specifically, it has been studied for its potential anticancer properties. The compound's ability to interact with biological molecules may lead to the development of new therapeutic agents targeting cancer cells. Additionally, its coordination with biomolecules suggests potential applications in drug delivery systems .

The synthesis of (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer typically involves:

  • Preparation of Ligands: The synthesis begins with the preparation of the (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonate ligand.
  • Palladium Coordination: The palladium salt is then reacted with the ligand under controlled conditions to form the dimeric structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

These methods allow for the efficient production of the compound while maintaining its structural integrity .

(2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer has several applications in various fields:

  • Catalysis: Widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Pharmaceutical Development: Investigated for its potential use in creating new anticancer drugs.
  • Material Science: Explored for applications in developing new materials with specific electronic properties.

Its versatility makes it a valuable compound in both academic and industrial research .

Studies on the interactions of (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer with various substrates reveal insights into its catalytic mechanisms and biological effects. Interaction studies often involve:

  • Kinetics Analysis: Evaluating how quickly and effectively the compound catalyzes reactions.
  • Binding Studies: Investigating how well it binds to biological targets, which is crucial for understanding its therapeutic potential.

These studies help elucidate the mechanisms by which this compound exerts its effects and guide further research into its applications .

Several compounds share structural or functional similarities with (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Bis(triphenylphosphine)palladium(II) dichlorideC36H30Cl2PdP2A widely used palladium catalyst for cross-coupling reactions but lacks amino functional groups.
Palladium(II) acetateC4H6O4PdA simpler palladium source used in similar catalytic processes but less selective than the dimer.
(N,N-Dimethylaminomethyl)phenylpalladium(II) chlorideC11H14ClN PdContains an amine group but exhibits different reactivity profiles compared to the dimer.

The uniqueness of (2'-Amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer lies in its dual coordination through methanesulfonate ligands and its specific biological activity, making it a distinct candidate for both catalysis and pharmacological research .

Dates

Last modified: 08-19-2023

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